2,2-双(2-羟基苯基)丙烷

描述

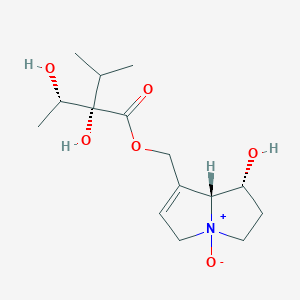

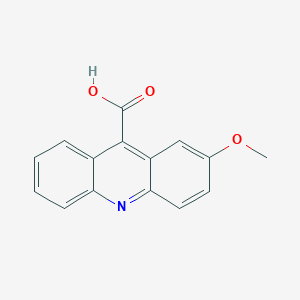

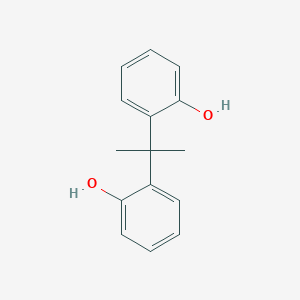

2,2-Bis(2-hydroxyphenyl)propane, also known as Bisphenol A (BPA), is a polyphenol consisting of propane in which both methylene hydrogens at position 2 have been replaced by 2-hydroxyphenyl groups . It is primarily used in the manufacture of polycarbonate plastic, epoxy resins, and as a non-polymer additive to other plastics .

Synthesis Analysis

Bisphenol A can be obtained when crude bisOPP-A is recrystallized in the mixed solvent of toluene and n-hexane with vacuum drying . The structure of the obtained bisOPP-A was characterized by elemental analysis, IR, 1H-NMR, and MS .

Molecular Structure Analysis

The molecular formula of Bisphenol A is C15H16O2 . It has a pair of near planar salicylaldehyde fragments forming a dihedral angle of 85.96 (4), similar to (1) .

Physical And Chemical Properties Analysis

Bisphenol A has a molecular weight of 228.29 g/mol . It has a boiling point of 220 °C (5 hPa), a density of 1.2 g/cm3 (25 °C), a flash point of 227 °C, a melting point of 156 - 159 °C, and a vapor pressure of <1 Pa (25 °C) .

科学研究应用

聚合物合成:

- Thies等人(1992年)的研究表明合成了2,2-双(2-羟基苯基)丙烷的衍生物,经聚合后产生了坚韧、柔韧的薄膜,表明其在材料科学应用中的潜力 (Thies et al., 1992)。

工业应用:

- Han(2003年)使用硝酸合成了2,2-双(2-羟基苯基)丙烷的衍生物,显示了在各种工业应用中的潜力 (Han, 2003)。

环氧树脂的生产:

- Innanen(1979年)指出双酚类化合物,如2,2-双(2-羟基苯基)丙烷,被用作低粘度环氧树脂的起始材料 (Innanen, 1979)。

生物降解和毒性研究:

- Kang、Katayama和Kondo(2006年)研究了双酚A的生物降解,发现各种生物体可以代谢它,潜在地导致解毒,尽管一些代谢物可能增强雌激素活性或毒性 (Kang, Katayama, & Kondo, 2006)。

阻燃剂合成优化:

- Yun-chu(2002年)确定了合成2,2-双(2-羟基苯基)丙烷衍生物的最佳条件,可用于阻燃应用 (Yun-chu, 2002)。

牙科应用:

- 研究表明双酚A衍生物在牙科复合材料中的应用,改善了收缩和吸水等性能 (Pereira, Nunes, & Kalachandra, 2002)。

人类暴露和环境问题:

- Kang、Kondo和Katayama(2006年)的研究强调由于环氧树脂和聚碳酸酯塑料的广泛使用,导致人类暴露于双酚A增加,强调有必要进一步研究其潜在的内分泌干扰效应 (Kang, Kondo, & Katayama, 2006)。

水生环境影响:

- 关于水生环境中双酚A的研究显示其对水生生物的内分泌干扰效应,需要进一步研究 (Kang, Aasi, & Katayama, 2007)。

生物修复:

- Chhaya和Gupte(2013年)发现来自Fusarium incarnatum UC-14的漆酶可以有效地生物降解双酚A,一种潜在的环境污染物,通过氧化降解 (Chhaya & Gupte, 2013)。

未来方向

While Bisphenol A is widely used in the manufacture of various products, its potential health and environmental impacts have raised concerns. Future research will likely focus on understanding the mechanisms of BPA action, identifying safer alternatives, and developing strategies to mitigate the risks associated with BPA exposure .

属性

IUPAC Name |

2-[2-(2-hydroxyphenyl)propan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-15(2,11-7-3-5-9-13(11)16)12-8-4-6-10-14(12)17/h3-10,16-17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQXNNWDXHFBFEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90341939 | |

| Record name | 2,2-Bis(2-hydroxyphenyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Bis(2-hydroxyphenyl)propane | |

CAS RN |

7559-72-0 | |

| Record name | 2,2-Bis(2-hydroxyphenyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。